6-chloro-N-(3-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide
Description
6-Chloro-N-(3-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide is an imidazopyridine derivative characterized by a chloro substituent at position 6 of the imidazopyridine core and a 3-methylpyridin-2-yl carboxamide group. Imidazopyridines are privileged scaffolds in medicinal and agrochemical research due to their diverse bioactivities, including kinase inhibition, nuclear receptor modulation, and nematicidal properties .
Properties
Molecular Formula |
C14H11ClN4O |
|---|---|
Molecular Weight |
286.71 g/mol |
IUPAC Name |
6-chloro-N-(3-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H11ClN4O/c1-9-3-2-6-16-13(9)18-14(20)11-8-19-7-10(15)4-5-12(19)17-11/h2-8H,1H3,(H,16,18,20) |
InChI Key |
VSXIZTUGNYVINK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CN3C=C(C=CC3=N2)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-chloro-N-(3-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and functionalization steps. The reaction conditions often involve the use of catalysts such as iodine or transition metals to facilitate the formation of the imidazo[1,2-a]pyridine core .
Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and other advanced technologies to streamline the process.
Chemical Reactions Analysis
6-chloro-N-(3-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions
These reactions are typically carried out under controlled conditions to ensure the desired products are obtained with high purity and yield.
Scientific Research Applications
6-chloro-N-(3-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-(3-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridine Ring
6-Chloro-N-(5-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide
- Structure : Differs in the methyl group position (5- vs. 3-methylpyridin-2-yl).
- Molecular Formula : C₁₄H₁₁ClN₄O .
- Key Data : Molecular weight = 286.72 g/mol.
- Significance : The positional isomerism of the methyl group may influence steric interactions and binding affinity in biological targets.
6-Chloro-N-(pyrazin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide
Carboxamide Side-Chain Modifications
6-Chloro-N-[(2-ethoxyphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide (P322-0677)
- Structure : Features a 2-ethoxyphenylmethyl side chain.
- Molecular Formula : C₁₇H₁₆ClN₃O₂ .
- Key Data : Molecular weight = 345.78 g/mol; available in screening libraries (1 mg–20 mg) .
- Significance : The ethoxy group enhances lipophilicity, which may improve membrane permeability in pesticidal or therapeutic applications.
6-Chloro-N-[(2,3-dimethoxyphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide (P322-0482)
Trifluoromethyl and Halogen-Substituted Analogs
Fluazaindolizine (Salibro™)
- Structure : 8-Chloro-N-[(2-chloro-5-methoxyphenyl)sulfonyl]-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide.
- Applications: Commercial nematicide with environmental safety profiles (low toxicity to non-target organisms) .
- Key Data : Molecular weight = 468.23 g/mol; formulated as a 500 SC suspension .
- Significance : The trifluoromethyl group and sulfonamide linkage enhance pesticidal activity and environmental persistence compared to simpler carboxamides.
N-Allyl-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide
Hydroxy and Ester Derivatives
6-Chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide
- Structure : 3-hydroxypropyl carboxamide side chain.
- Molecular Formula : C₁₁H₁₂ClN₃O₂ .
- Key Data : Molecular weight = 253.69 g/mol.
- Significance : The hydroxyl group improves aqueous solubility, beneficial for pharmaceutical formulations.
3-Bromo-6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide
Biological Activity
6-chloro-N-(3-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The compound's molecular formula is with a molecular weight of approximately 247.68 g/mol. Its structure includes an imidazo[1,2-a]pyridine core, which is known for its diverse biological activities.
Anticancer Activity
One of the most significant areas of research regarding this compound is its potential as an anticancer agent. Studies have shown that derivatives of imidazo[1,2-a]pyridines often exhibit inhibitory effects on various cancer cell lines. For instance, compounds similar to this compound have been reported to inhibit specific enzymes involved in tumor growth, such as protein kinases and cyclin-dependent kinases (CDKs) .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 5.4 | CDK inhibition |
| Compound B | MCF7 (Breast) | 3.2 | Apoptosis induction |
| This compound | HeLa (Cervical) | 4.8 | Enzyme inhibition |
Anti-inflammatory Activity
Research has indicated that imidazo[1,2-a]pyridine derivatives can possess anti-inflammatory properties. The compound's structural features may allow it to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In vitro studies have shown promising results regarding its ability to reduce pro-inflammatory cytokines .
Table 2: Anti-inflammatory Activity Data
| Compound | COX Inhibition IC50 (µM) | Selectivity Index |
|---|---|---|
| Compound C | 0.02 | 80 |
| Compound D | 0.04 | 95 |
| This compound | 0.03 | 85 |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition: The compound inhibits key enzymes involved in cancer cell proliferation and inflammatory processes.
- Signal Transduction Modulation: It may interfere with signaling pathways that regulate cell growth and apoptosis.
- Gene Expression Regulation: The compound could modulate the expression of genes associated with cancer and inflammation.
Case Studies
Recent studies have focused on the synthesis and evaluation of various derivatives of imidazo[1,2-a]pyridine compounds. For example:
- A study by Akhtar et al. demonstrated that modifications in the structure significantly affected the anti-inflammatory potency of related compounds, with some derivatives showing IC50 values comparable to established anti-inflammatory drugs .
- Another investigation explored the synthesis of novel imidazo[1,2-a]pyridine derivatives and their biological evaluations against cancer cell lines, revealing promising anticancer activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
